2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
CAS No.:
Cat. No.: VC16314480
Molecular Formula: C19H21N3O2S2
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N3O2S2 |
|---|---|
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-[2-(4-methoxyphenyl)ethyl]acetamide |
| Standard InChI | InChI=1S/C19H21N3O2S2/c1-12-13(2)26-19-17(12)18(21-11-22-19)25-10-16(23)20-9-8-14-4-6-15(24-3)7-5-14/h4-7,11H,8-10H2,1-3H3,(H,20,23) |
| Standard InChI Key | OESBYBVSLGDMQP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC2=C1C(=NC=N2)SCC(=O)NCCC3=CC=C(C=C3)OC)C |
Introduction
Synthesis
The synthesis of compounds like this typically involves multi-step organic reactions, including:
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Formation of the Thieno[2,3-d]pyrimidine Core:
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Introduction of the Sulfanyl Group:
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Achieved by reacting the thienopyrimidine core with sulfur-containing reagents such as thiols or alkyl halides.
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Attachment of the Acetamide Moiety:
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Involves amide bond formation using coupling agents like carbodiimides (e.g., EDCI) or acyl chlorides.
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Final Substitution with Methoxyphenyl Ethyl Group:
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Typically performed through nucleophilic substitution or reductive amination strategies.
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Biological Activity
Compounds containing thieno[2,3-d]pyrimidine scaffolds have been extensively studied for their pharmacological properties:
Antibacterial and Antifungal Activity
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Thienopyrimidine derivatives have shown significant antimicrobial activity against various bacterial and fungal strains by inhibiting essential enzymes or disrupting cell membranes .
Anti-inflammatory Potential
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Sulfanyl-acetamide derivatives have demonstrated anti-inflammatory effects through inhibition of pathways like 5-lipoxygenase (5-LOX), as suggested by molecular docking studies .
Antitumor Activity
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Similar heterocyclic compounds have been identified as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth .
Spectroscopic Characterization
To confirm its structure, the following techniques are typically employed:
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NMR Spectroscopy:
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-NMR: Signals corresponding to methyl groups, aromatic protons, and methylene groups.
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-NMR: Peaks for carbon atoms in the thienopyrimidine ring and acetamide group.
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IR Spectroscopy:
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Characteristic bands for C=O (amide), C-S (sulfanyl), and aromatic C-H stretching.
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Mass Spectrometry (MS):
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Molecular ion peak confirming the molecular weight.
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Elemental Analysis
Theoretical vs experimental values for carbon, hydrogen, nitrogen, sulfur, and oxygen percentages help validate purity.
Future Research Directions
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In Vitro Studies:
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Evaluate antimicrobial efficacy against resistant strains.
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Test cytotoxicity on cancer cell lines to assess therapeutic potential.
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In Silico Docking:
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Investigate binding affinity to biological targets like VEGFR-2 or COX enzymes.
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Pharmacokinetics:
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Study absorption, distribution, metabolism, and excretion (ADME) profiles.
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Structure Optimization:
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Modify substituents to enhance solubility or target specificity.
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This compound represents a promising candidate for further exploration in drug discovery due to its versatile chemical framework and potential bioactivities.
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